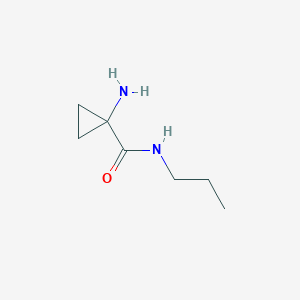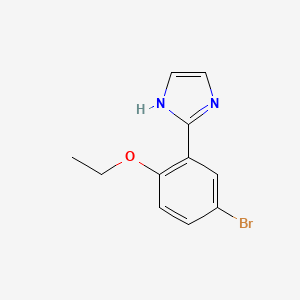
(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is a chemical compound with the molecular formula C11H15ClO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester typically involves the esterification of 2-Propenoic acid, 2-chloro- with bicyclo[2.2.1]hept-5-en-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced esters.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium hydroxide, leading to the formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-Propenoic acid, which can then interact with cellular components. The bicyclo[2.2.1]heptane ring system may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester include:
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound has a similar bicyclo[2.2.1]heptane ring system but lacks the chloro group.
Bicyclo[2.2.1]heptane, 2-chloro-, exo-: This compound has a similar bicyclo[2.2.1]heptane ring system with a chloro group but differs in its ester functionality.
The uniqueness of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester lies in its combination of the chloro group and the bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
71989-91-8 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enylmethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H13ClO2/c1-7(12)11(13)14-6-10-5-8-2-3-9(10)4-8/h2-3,8-10H,1,4-6H2 |
InChI-Schlüssel |
PFQSCQIOIBUJSC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCC1CC2CC1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
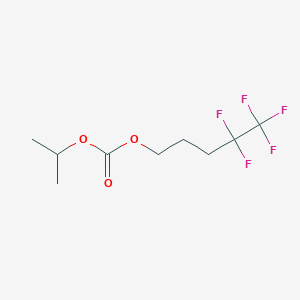
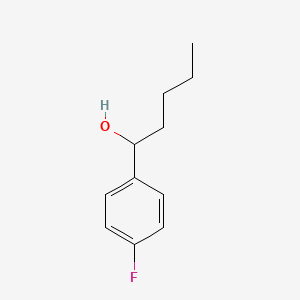
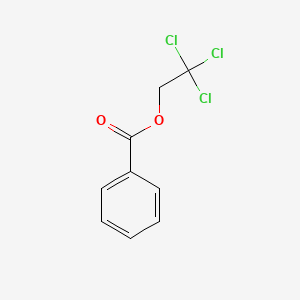
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
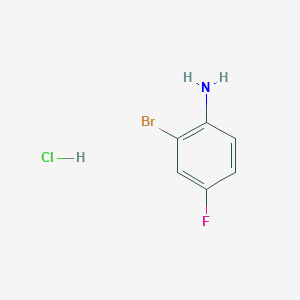
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


